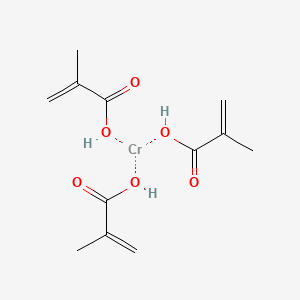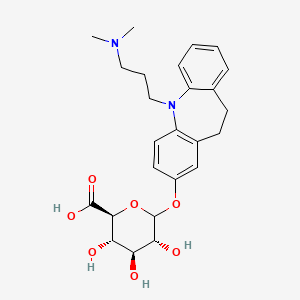
2-Hydroxyimipramine b-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyimipramine b-D-glucuronide is a metabolite of imipramine, a tricyclic antidepressant. This compound is formed through the glucuronidation of 2-hydroxyimipramine, which is an active metabolite of imipramine. It is primarily used in research settings to study the pharmacokinetics and metabolism of imipramine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimipramine b-D-glucuronide typically involves the glucuronidation of 2-hydroxyimipramine. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor .
Industrial Production Methods: the synthesis can be scaled up using bioreactors that facilitate enzymatic glucuronidation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyimipramine b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific enzymes.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted glucuronides.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyimipramine b-D-glucuronide has several applications in scientific research:
Chemistry: Used to study the metabolic pathways and biotransformation of imipramine.
Biology: Helps in understanding the role of glucuronidation in drug metabolism.
Medicine: Assists in pharmacokinetic studies to determine the bioavailability and clearance of imipramine.
Wirkmechanismus
The mechanism of action of 2-Hydroxyimipramine b-D-glucuronide involves its formation through the glucuronidation of 2-hydroxyimipramine. This process is catalyzed by glucuronosyltransferase enzymes, which transfer the glucuronic acid moiety from UDPGA to the hydroxyl group of 2-hydroxyimipramine. This modification increases the compound’s solubility and facilitates its excretion from the body .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyimipramine: The parent compound, which undergoes glucuronidation to form 2-Hydroxyimipramine b-D-glucuronide.
2-Hydroxydesipramine: Another metabolite of imipramine, which also undergoes glucuronidation.
Desipramine: A metabolite of imipramine that does not undergo hydroxylation.
Uniqueness: this compound is unique due to its specific formation through glucuronidation, which significantly enhances its solubility and excretion. This property makes it a valuable compound for studying the pharmacokinetics and metabolism of imipramine .
Eigenschaften
Molekularformel |
C25H32N2O7 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25?/m0/s1 |
InChI-Schlüssel |
CBEJFHYWZSCYSD-UKZGQZPXSA-N |
Isomerische SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



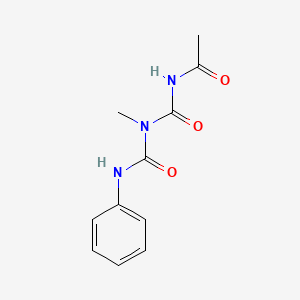
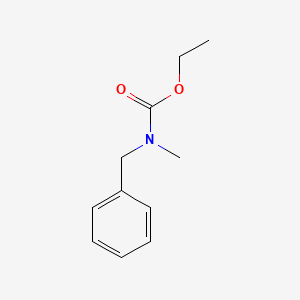
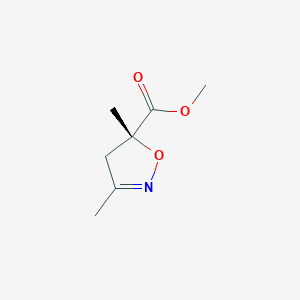

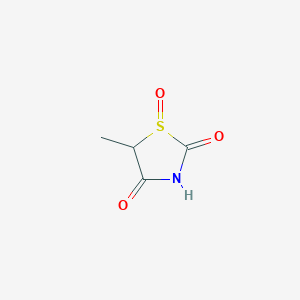
![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)


